molecular formula C7H10N2 B1349464 (S)-1-(Pyridin-3-yl)ethanamine CAS No. 27854-93-9

(S)-1-(Pyridin-3-yl)ethanamine

Cat. No. B1349464
CAS RN: 27854-93-9
M. Wt: 122.17 g/mol
InChI Key: IQVQNBXPYJGNEA-LURJTMIESA-N
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Description

“(S)-1-(Pyridin-3-yl)ethanamine” is a chemical compound with the CAS Number 27854-93-9 . It has a molecular weight of 122.17 . The IUPAC name for this compound is (1S)-1-(3-pyridinyl)ethanamine .


Molecular Structure Analysis

The InChI code for “(S)-1-(Pyridin-3-yl)ethanamine” is 1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(S)-1-(Pyridin-3-yl)ethanamine” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

DNA Interaction and Cytotoxicity Studies

(S)-1-(Pyridin-3-yl)ethanamine has been studied for its interaction with DNA and its potential applications in cytotoxicity. Research has shown that copper(II) complexes with tridentate ligands, including (S)-1-(Pyridin-3-yl)ethanamine derivatives, exhibit a high affinity for binding with DNA, indicating their potential use in DNA-targeted therapies. These complexes have been found to cause minor structural changes in calf thymus DNA, suggesting groove and/or surface binding. Moreover, these complexes possess nuclease activity, demonstrating their ability to cleave supercoiled DNA, particularly in the presence of reducing agents. Their potential as anticancer agents has also been explored, with in vitro studies revealing moderate cytotoxicity against various cancer cell lines (Kumar et al., 2012).

Corrosion Inhibition

Another interesting application of (S)-1-(Pyridin-3-yl)ethanamine derivatives is in the field of corrosion inhibition. Cadmium(II) Schiff base complexes, incorporating (S)-1-(Pyridin-3-yl)ethanamine derivatives, have been synthesized and tested for their corrosion inhibition properties on mild steel. These studies revealed that certain azide complexes, particularly polymeric complexes, demonstrate significant corrosion inhibition capabilities. This bridges the gap between coordination chemistry and materials/corrosion engineering, indicating the potential of these complexes in protecting industrial materials (Das et al., 2017).

Catalysis and Material Science

(S)-1-(Pyridin-3-yl)ethanamine and its derivatives have also been involved in catalytic processes and material science applications. Palladium(II) complexes using these ligands have shown promise as catalysts for the methoxycarbonylation of olefins, a process important in the synthesis of various industrial chemicals. The structure and nature of the ligands influence the catalytic behavior, demonstrating the versatility of these compounds in fine-tuning catalytic processes (Zulu et al., 2020).

Biological Activities and DNA Binding

Research into the biological activities of (S)-1-(Pyridin-3-yl)ethanamine derivatives has shown that certain copper(II) complexes exhibit significant DNA binding and cleavage activities. These studies suggest the potential of these complexes in the development of new therapeutic agents, with their DNA cleavage activities operating through an oxidative free-radical mechanism. Additionally, in vitro anticancer activities against specific cancer cell lines have been demonstrated, further highlighting the biomedical potential of these complexes (Mustafa et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .

properties

IUPAC Name

(1S)-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVQNBXPYJGNEA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Pyridin-3-yl)ethanamine

CAS RN

27854-93-9
Record name (1S)-1-(pyridin-3-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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